molecular formula C22H14F2N2O3 B2988865 3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide CAS No. 862977-67-1

3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide

Cat. No.: B2988865
CAS No.: 862977-67-1
M. Wt: 392.362
InChI Key: LYEXVFAYSVLCHC-UHFFFAOYSA-N
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Description

3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide is a synthetically designed small molecule based on a benzofuran scaffold, a heterocyclic structure known for its diverse biological activities and growing importance in medicinal chemistry research . This compound features a benzofuran core substituted with a 4-fluorobenzamido group and an N-(3-fluorophenyl)carboxamide moiety. The strategic incorporation of fluorine atoms is a common practice in drug design, as halogens can enhance a compound's binding affinity through the formation of halogen bonds and improve its pharmacokinetic profile . Benzofuran derivatives have demonstrated significant potential as anticancer agents , with research indicating that substitutions at the C-2 and C-3 positions of the benzofuran core are crucial for cytotoxic activity . This compound is tailored for oncology research , particularly for in vitro screening against various cancer cell lines to evaluate its anti-proliferative and apoptosis-inducing effects. Furthermore, structurally similar benzofuran-carboxamide compounds are often investigated as potent and selective kinase inhibitors . This makes the compound a valuable tool for probing kinase signaling pathways dysregulated in diseases like cancer, with the goal of achieving selectivity over off-target human kinases to minimize potential side effects . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound for hit identification, lead optimization, and structure-activity relationship (SAR) studies to develop novel therapeutic agents.

Properties

IUPAC Name

3-[(4-fluorobenzoyl)amino]-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F2N2O3/c23-14-10-8-13(9-11-14)21(27)26-19-17-6-1-2-7-18(17)29-20(19)22(28)25-16-5-3-4-15(24)12-16/h1-12H,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEXVFAYSVLCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide, also known as compound C686-0639, is a benzofuran derivative that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.

The compound has the following characteristics:

Property Value
Compound IDC686-0639
Molecular FormulaC22H14F2N2O3
Molecular Weight392.36 g/mol
LogP4.4155
Polar Surface Area53.551 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2

The structure features a benzofuran core with fluorinated aromatic groups, which may influence its biological activity through enhanced lipophilicity and interaction with biological targets.

Antimicrobial Properties

Benzofuran derivatives, including this compound, have shown significant antimicrobial activity. Studies suggest that structural modifications can lead to varying degrees of efficacy against different bacterial strains. For instance, compounds with electron-withdrawing groups at specific positions on the benzofuran ring often exhibit enhanced antibacterial properties. A notable finding is that compounds with a hydroxyl group at the C-6 position of the benzofuran ring showed superior activity against Staphylococcus aureus and other strains compared to those lacking this functional group .

Cholinesterase Inhibition

Research has indicated that derivatives of benzofuran can act as cholinesterase inhibitors, which are critical in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition potency is often evaluated using Ellman's spectrophotometric method, where compounds can be compared based on their IC50 values. Although specific data for this compound is limited, related compounds have demonstrated promising cholinesterase inhibitory activity .

Structure-Activity Relationship (SAR)

The SAR analysis of benzofuran derivatives indicates that:

  • Fluorination : The presence of fluorine atoms generally increases the lipophilicity and biological availability of the compounds, enhancing their interaction with target sites.
  • Functional Groups : Electron-withdrawing groups at specific positions can increase antimicrobial efficacy, while electron-donating groups tend to reduce activity .
  • Hydroxyl Groups : The presence of hydroxyl groups at strategic positions is often essential for maintaining high levels of biological activity.

Case Studies

  • Antibacterial Efficacy : A study evaluated various benzofuran derivatives against S. aureus, revealing that modifications at the C-2 and C-6 positions significantly impacted antimicrobial potency. Compounds with specific substituents showed MIC values as low as 0.78 μg/mL .
  • Cholinesterase Inhibition : In a comparative study of related compounds, some derivatives exhibited IC50 values comparable to tacrine, a standard cholinesterase inhibitor, suggesting potential for therapeutic applications in neurodegenerative disorders .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituents Molecular Formula Molecular Weight Key References
Target: 3-(4-Fluorobenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide 3-(4-FBz), N-(3-FPh) C₂₂H₁₅F₂N₂O₃ 408.37*
N-(4-Chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide 3-(4-FBz), N-(4-ClPh) C₂₂H₁₅ClFN₂O₃ 424.82
N-(3-Chloro-4-fluorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide 3-(4-FBz), N-(3-Cl-4-FPh) C₂₂H₁₄ClF₂N₂O₃ 442.81
3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide 3-(biphenylacetamido), N-(3-FPh) C₂₉H₂₁FN₂O₃ 464.50
5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzofuran-2-carboxamide 5-F, 3-CH₃, N-(oxadiazolyl) C₁₄H₁₁FN₄O₃ 326.26

*Calculated based on standard atomic weights.

Key Observations :

  • Halogen Positioning : Replacement of the 3-fluorophenyl group with 4-chlorophenyl (as in ) increases molecular weight but may reduce metabolic stability due to chlorine's larger atomic radius.

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